molecular formula C7H11NO4 B055229 (1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-33-5

(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid

Cat. No.: B055229
CAS No.: 111900-33-5
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-CLZZGJSISA-N
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Preparation Methods

The synthesis of Telbivudine involves several steps. The process begins with the reaction of L-xylose with acetone and sulfuric acid to form an acetonide . This intermediate is then acylated with benzoyl chloride in pyridine and chloroform to yield a dibenzoate . The acetonide is hydrolyzed with acetic acid to produce a dihydroxy sugar, which is further acylated with acetic anhydride to form tetracylated L-xylose . This compound is then condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford a nucleoside . The acetate ester of this nucleoside is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield a dibenzoylated xylofuranosyl-uracil . The isomerization of this compound to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride . The 2’-hydroxyl group is then deoxygenated via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) . The uracil ring is iodinated with iodine and cerium ammonium nitrate in acetonitrile, and the 3-nitrogen atom is protected by condensation with p-toluoyl chloride . The 5-methyl group is introduced by reaction with tetramethyltin in the presence of a palladium catalyst . Finally, all protecting groups are removed by treatment with methanolic ammonia .

Properties

IUPAC Name

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67684-64-4, 111900-33-5, 477331-06-9
Record name NSC27386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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